molecular formula C10H12BrNO3 · HCl B1162955 bk-2C-B (hydrochloride)

bk-2C-B (hydrochloride)

Cat. No. B1162955
M. Wt: 310.6
InChI Key: QEGWLXAUBMCGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A series of 2,5-dimethoxyphenethylamines, substituted at the four position of the aromatic ring, have psychoactive effects. 2C-B (hydrochloride) is a hallucinogenic designer drug that activates the serotonin receptor 5-HT2C (pEC50 = 6.8 for arachidonic acid release) and has emerged as a drug of abuse. bk-2C-B is a β-ketone analog of 2C-B. This product is intended for forensic and research purposes.

Scientific Research Applications

Analytical Identification and Synthesis

bk-2C-B, a cathinone analogue of phenethylamine 2C-B, has been identified and synthesized through various analytical techniques. Researchers conducted test purchases and confirmed the identity of bk-2C-B using nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. The substance has been synthesized using the Delépine reaction and analysis through ion chromatography and X-ray crystallography revealed it as a mixture of hydrochloride and hydrobromide salts, indicating specific synthesis routes (Power et al., 2015).

Pyrolysis Products Identification

The study of bk-2C-B's stability under heat, relevant for its potential inhalation or 'smoking', led to the identification of twelve pyrolysis products. Similar products were observed for bk-2C-B and its iodo analogue bk-2C-I, suggesting the substituent did not significantly affect the pyrolysis pattern. This study highlights the potential risks associated with the inhalation of pyrolysis products with unknown toxicity (Texter et al., 2018).

Comprehensive Analytical Characterization

Comprehensive analytical characterization of bk-2C-B was performed employing techniques such as gas chromatography/mass spectrometry (GC/MS), liquid chromatography/high-resolution mass spectrometry (LC/HRMS), and nuclear magnetic resonance (NMR). This extensive analysis, even in the absence of an analytical standard, provided a detailed structural characterization of bk-2C-B, facilitating its identification and study in various contexts (Frison et al., 2015).

properties

Molecular Formula

C10H12BrNO3 · HCl

Molecular Weight

310.6

InChI

InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H

InChI Key

QEGWLXAUBMCGTL-UHFFFAOYSA-N

SMILES

BrC1=C(OC)C=C(C(CN)=O)C(OC)=C1.Cl

synonyms

bk-4-Bromo-2,5-dimethoxyphenethylamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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